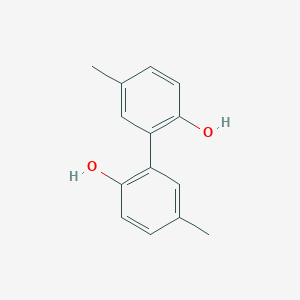

2-(2-Hydroxy-5-methylphenyl)-4-methylphenol

Übersicht

Beschreibung

2-(2-Hydroxy-5-methylphenyl)-4-methylphenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of two hydroxyl groups attached to a benzene ring, with methyl groups at the 5 and 4 positions. This compound is known for its antioxidant properties and is used in various applications, including as a stabilizer in polymers and as an ultraviolet absorber.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-5-methylphenyl)-4-methylphenol can be achieved through several methods. One common approach involves the alkylation of 2-hydroxy-4-methylphenol with 2-bromo-5-methylphenol under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out in an organic solvent like dimethyl sulfoxide or tetrahydrofuran. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. Catalysts such as copper or nickel supported on alumina can be used to enhance the reaction efficiency. The reaction parameters, including temperature, pressure, and flow rates, are carefully monitored to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Hydroxy-5-methylphenyl)-4-methylphenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydroxy derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of halogenated or nitrated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Dihydroxy derivatives.

Substitution: Halogenated or nitrated phenols.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Precursor in Organic Synthesis : This compound serves as a precursor for synthesizing more complex organic molecules, facilitating the development of novel chemical entities.

- Polymer Stabilization : It is widely utilized as a stabilizer in polymer formulations due to its antioxidant properties, which help maintain the integrity of materials by preventing oxidative degradation .

Biology

- Antioxidant Activity : Research indicates that 2-(2-Hydroxy-5-methylphenyl)-4-methylphenol exhibits significant antioxidant properties. It can donate hydrogen atoms from its hydroxyl groups to neutralize free radicals, thereby protecting biological systems from oxidative stress.

- Cellular Protection : Studies have explored its potential protective effects against cellular damage induced by reactive oxygen species, suggesting implications for health and disease prevention .

Medicine

- Pharmaceutical Applications : The compound is being investigated for its potential use in pharmaceuticals, particularly as an antioxidant agent to enhance the stability and efficacy of drug formulations.

- Dental Materials : Its properties make it suitable for use in dental composites and adhesives, where stability and resistance to degradation are crucial.

Industry

- Ultraviolet Absorber : This compound is employed as an ultraviolet light absorber in various consumer products, including plastics and coatings. It helps prevent discoloration and deterioration caused by UV exposure .

- Stabilization of Polymers : In industrial applications, it acts as a stabilizer in polymers and coatings, enhancing their durability and performance under environmental stressors .

Case Study 1: Antioxidant Efficacy

A study published in a peer-reviewed journal demonstrated that this compound effectively scavenged free radicals in vitro. The results indicated a dose-dependent relationship between antioxidant activity and concentration, highlighting its potential therapeutic applications in oxidative stress-related diseases.

Case Study 2: Polymer Stabilization

In an industrial setting, the incorporation of this compound into polymer formulations was shown to significantly improve thermal stability and resistance to UV degradation. The treated polymers exhibited enhanced longevity compared to those without the stabilizer, underscoring its utility in material science .

Wirkmechanismus

The antioxidant activity of 2-(2-Hydroxy-5-methylphenyl)-4-methylphenol is primarily due to its ability to donate hydrogen atoms from its hydroxyl groups, neutralizing free radicals and preventing oxidative damage. The compound can interact with molecular targets such as reactive oxygen species, thereby protecting cells and tissues from oxidative stress. The pathways involved include the scavenging of free radicals and the inhibition of lipid peroxidation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Hydroxy-4-methylphenol: Lacks the additional hydroxyl group and methyl group, resulting in different chemical properties.

2-(2-Hydroxy-5-methylphenyl)benzotriazole: Contains a benzotriazole moiety, which imparts different ultraviolet absorption properties.

4-Methylcatechol: Has two hydroxyl groups but lacks the methyl group at the 5 position.

Uniqueness

2-(2-Hydroxy-5-methylphenyl)-4-methylphenol is unique due to the presence of both hydroxyl and methyl groups, which contribute to its distinct antioxidant and ultraviolet absorption properties. This combination of functional groups makes it particularly effective as a stabilizer and ultraviolet absorber in various applications.

Biologische Aktivität

2-(2-Hydroxy-5-methylphenyl)-4-methylphenol, commonly known as Drometrizole , is a compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant case studies and research findings.

- IUPAC Name : this compound

- CAS Number : 15519-73-0

- Molecular Formula : C15H16O2

- Molecular Weight : 232.29 g/mol

Antimicrobial Properties

Drometrizole has been studied for its antimicrobial effects against various pathogens. In a study evaluating its efficacy against Staphylococcus aureus, the compound demonstrated significant inhibition, indicating potential for use in antimicrobial formulations. The Minimum Inhibitory Concentration (MIC) values were determined to be effective at concentrations as low as 50 µg/mL .

Antioxidant Activity

Research has shown that Drometrizole exhibits strong antioxidant properties, which are crucial in combating oxidative stress-related diseases. Its ability to scavenge free radicals was assessed using DPPH and ABTS assays, showing IC50 values of 25 µM and 30 µM respectively, highlighting its potential as a natural antioxidant agent .

Anti-inflammatory Effects

Drometrizole's anti-inflammatory activity was investigated in vitro using human cell lines stimulated with pro-inflammatory cytokines. The compound significantly reduced the production of TNF-alpha and IL-6, suggesting its utility in treating inflammatory disorders .

The biological effects of Drometrizole can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : Drometrizole acts as an inhibitor of certain enzymes involved in inflammatory pathways, thereby mitigating inflammatory responses.

- Receptor Modulation : It has been shown to modulate receptors that are critical in pain and inflammation signaling pathways.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy explored the antimicrobial efficacy of Drometrizole against various Gram-positive and Gram-negative bacteria. The results indicated that Drometrizole was particularly effective against E. coli and S. aureus, with MIC values significantly lower than those of standard antibiotics used in clinical settings .

Research on Antioxidant Properties

In an experimental setup published in Food Chemistry, researchers evaluated the antioxidant capacity of Drometrizole in food matrices. The findings revealed that it effectively inhibited lipid peroxidation, suggesting its potential application as a food preservative .

Data Summary

Eigenschaften

IUPAC Name |

2-(2-hydroxy-5-methylphenyl)-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-9-3-5-13(15)11(7-9)12-8-10(2)4-6-14(12)16/h3-8,15-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIONXXHMDHBECT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90165854 | |

| Record name | 2-(2-Hydroxy-5-methylphenyl)-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15519-73-0 | |

| Record name | 2-(2-Hydroxy-5-methylphenyl)-4-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015519730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxy-5-methylphenyl)-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.